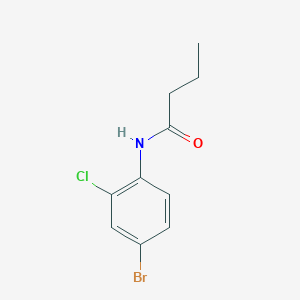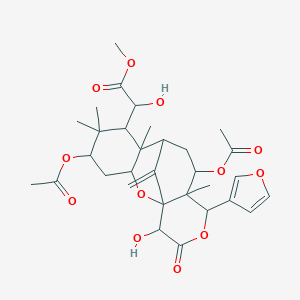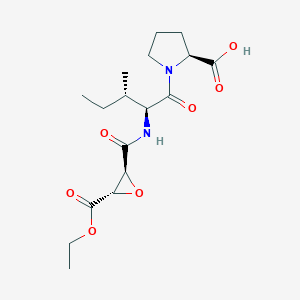
N-(4-bromo-2-chlorophenyl)butanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-bromo-2-chlorophenyl)butanamide, also known as BROMO-DMAA, is a synthetic compound that has gained attention in recent years due to its potential applications in scientific research. The compound belongs to the class of phenethylamines and is closely related to DMAA (1,3-dimethylamylamine), a popular stimulant drug. BROMO-DMAA has been synthesized through various methods, and its mechanism of action and physiological effects have been studied extensively.
Wirkmechanismus
N-(4-bromo-2-chlorophenyl)butanamide acts as a sympathomimetic agent, meaning it stimulates the sympathetic nervous system. The compound works by increasing the release of norepinephrine and dopamine, two neurotransmitters involved in the regulation of attention, arousal, and mood. N-(4-bromo-2-chlorophenyl)butanamide also inhibits the reuptake of these neurotransmitters, leading to increased levels in the brain.
Biochemical and Physiological Effects:
N-(4-bromo-2-chlorophenyl)butanamide has been shown to have several physiological effects, including an increase in heart rate, blood pressure, and respiratory rate. The compound also causes vasoconstriction, or a narrowing of blood vessels, which can lead to decreased blood flow to certain organs. N-(4-bromo-2-chlorophenyl)butanamide has been shown to have a longer half-life than DMAA, meaning it stays in the body for a longer period of time.
Vorteile Und Einschränkungen Für Laborexperimente
N-(4-bromo-2-chlorophenyl)butanamide has several advantages for use in scientific research, including its ability to stimulate the sympathetic nervous system and its potential as a treatment for cognitive disorders. However, the compound also has limitations, including its potential for abuse and its potential for negative side effects, such as increased heart rate and blood pressure.
Zukünftige Richtungen
There are several future directions for research on N-(4-bromo-2-chlorophenyl)butanamide, including its potential as a treatment for ADHD and other cognitive disorders, its use as a performance-enhancing drug in athletics, and its potential for abuse and negative side effects. Further research is needed to fully understand the mechanism of action and physiological effects of N-(4-bromo-2-chlorophenyl)butanamide, as well as its potential applications in medicine and athletics.
Synthesemethoden
N-(4-bromo-2-chlorophenyl)butanamide can be synthesized through several methods, including the reaction of 4-bromo-2-chlorobenzaldehyde with 2-amino-4-methylpentane, followed by reduction with sodium borohydride. Another method involves the reaction of 4-bromo-2-chlorobenzaldehyde with 2-aminoheptane, followed by reduction with lithium aluminum hydride. The synthesis of N-(4-bromo-2-chlorophenyl)butanamide is a complex process that requires specialized knowledge and equipment.
Wissenschaftliche Forschungsanwendungen
N-(4-bromo-2-chlorophenyl)butanamide has been used in scientific research to study its effects on the central nervous system. The compound has been shown to have stimulant properties, similar to DMAA, and may have potential as a treatment for attention deficit hyperactivity disorder (ADHD) and other cognitive disorders. N-(4-bromo-2-chlorophenyl)butanamide has also been studied for its potential use as a performance-enhancing drug in athletics.
Eigenschaften
Produktname |
N-(4-bromo-2-chlorophenyl)butanamide |
|---|---|
Molekularformel |
C10H11BrClNO |
Molekulargewicht |
276.56 g/mol |
IUPAC-Name |
N-(4-bromo-2-chlorophenyl)butanamide |
InChI |
InChI=1S/C10H11BrClNO/c1-2-3-10(14)13-9-5-4-7(11)6-8(9)12/h4-6H,2-3H2,1H3,(H,13,14) |
InChI-Schlüssel |
QJTKLGQTJQWLIX-UHFFFAOYSA-N |
SMILES |
CCCC(=O)NC1=C(C=C(C=C1)Br)Cl |
Kanonische SMILES |
CCCC(=O)NC1=C(C=C(C=C1)Br)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[2-(3-methoxyphenyl)-1,3-benzoxazol-5-yl]-3-methylbutanamide](/img/structure/B236622.png)
![N-[5-methoxy-2-(1-piperidinyl)phenyl]-5-nitro-2-furamide](/img/structure/B236634.png)
![N-{4-[4-(2,2-dimethylpropanoyl)-1-piperazinyl]phenyl}-4-ethylbenzamide](/img/structure/B236638.png)
![[(3-Cyano-4-methyl-6-oxo-1,6-dihydropyridin-2-yl)thio]acetic acid](/img/structure/B236639.png)

![N-[5-(1,3-benzothiazol-2-yl)-2-methoxyphenyl]-2-chlorobenzamide](/img/structure/B236658.png)
![N-[4-(1,3-benzothiazol-2-yl)-2-methylphenyl]nicotinamide](/img/structure/B236660.png)
![N-(4-{[(2,4-dimethylphenoxy)acetyl]amino}-2-methylphenyl)-2-furamide](/img/structure/B236661.png)
![N-[2-methyl-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B236669.png)

![N-[5-(5-isopropyl-1,3-benzoxazol-2-yl)-2-methoxyphenyl]nicotinamide](/img/structure/B236680.png)


![N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-2-(3-methylphenoxy)acetamide](/img/structure/B236686.png)